molecular formula C12H8BrI B12291057 3-Bromo-3'-iodo-1,1'-biphenyl

3-Bromo-3'-iodo-1,1'-biphenyl

Cat. No.: B12291057
M. Wt: 359.00 g/mol
InChI Key: RAXGUPNDDNULQO-UHFFFAOYSA-N
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Description

3-Bromo-3’-iodo-1,1’-biphenyl is a biphenyl derivative characterized by the presence of bromine and iodine atoms on its phenyl rings. This compound has the molecular formula C12H8BrI and a molecular weight of 359 g/mol . The unique combination of halogen atoms in its structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a brominated biphenyl derivative with an iodinated reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of 3-Bromo-3’-iodo-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-iodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

Major Products Formed:

Scientific Research Applications

3-Bromo-3’-iodo-1,1’-biphenyl has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of halogenated biphenyls’ effects on biological systems. It serves as a model compound to investigate the interactions of halogenated aromatic compounds with enzymes and receptors.

    Medicine: Potential applications in drug discovery and development. Its unique structure allows for the exploration of new therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-Bromo-3’-iodo-1,1’-biphenyl involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and iodine atoms can form halogen bonds with electron-rich sites on proteins and nucleic acids, influencing their structure and function. Additionally, the biphenyl core provides a hydrophobic surface that can interact with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

  • 3-Bromo-4’-iodo-1,1’-biphenyl
  • 3-Bromo-2’-iodo-1,1’-biphenyl
  • 4-Bromo-3’-iodo-1,1’-biphenyl

Comparison: 3-Bromo-3’-iodo-1,1’-biphenyl is unique due to the specific positioning of the bromine and iodine atoms on the phenyl rings. This arrangement influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C12H8BrI

Molecular Weight

359.00 g/mol

IUPAC Name

1-bromo-3-(3-iodophenyl)benzene

InChI

InChI=1S/C12H8BrI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H

InChI Key

RAXGUPNDDNULQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=CC=C2)I

Origin of Product

United States

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